molecular formula C16H10Cl2N2O2 B2396196 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 477712-30-4

5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2396196
CAS RN: 477712-30-4
M. Wt: 333.17
InChI Key: CGAOXSZEALULKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (5-DCPPCA) is a synthetic organic compound that is used in various scientific research applications. It is a versatile compound that has been studied for its potential therapeutic and biological activities, such as its ability to inhibit the growth of certain bacteria and fungi. 5-DCPPCA has been used in the synthesis of various other compounds and has been studied for its potential to modulate various biochemical and physiological processes. In

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with organic halides or triflates. The key step in this process is transmetalation, where boron groups transfer to palladium5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid can serve as a boron reagent in SM coupling reactions, leading to the creation of complex molecules with diverse applications .

Antiviral Activity

The synthesis of derivatives based on 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid has been explored for antiviral purposes. Researchers have modified the compound’s structure to enhance its activity against specific viruses. Investigating its potential as an antiviral agent could yield promising results .

properties

IUPAC Name

5-(3,4-dichlorophenyl)-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2/c17-12-7-6-10(8-13(12)18)15-9-14(16(21)22)19-20(15)11-4-2-1-3-5-11/h1-9H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAOXSZEALULKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679182
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.